molecular formula C18H21N5O B3730953 8-methyl-4-phenyl-2-(piperidin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

8-methyl-4-phenyl-2-(piperidin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B3730953
M. Wt: 323.4 g/mol
InChI Key: GFORCCDHEWNEBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methyl-4-phenyl-2-(piperidin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a pyrimido[1,2-a][1,3,5]triazin-6-one core, which is fused with a piperidine ring, and substituted with methyl and phenyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-4-phenyl-2-(piperidin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactionsKey steps in the synthesis may include cyclization reactions, nucleophilic substitutions, and condensation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography. The choice of solvents, catalysts, and reaction conditions is critical to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

8-methyl-4-phenyl-2-(piperidin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .

Scientific Research Applications

8-methyl-4-phenyl-2-(piperidin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 8-methyl-4-phenyl-2-(piperidin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimido[1,2-a][1,3,5]triazin-6-one derivatives and piperidine-containing heterocycles. Examples include:

Uniqueness

The uniqueness of 8-methyl-4-phenyl-2-(piperidin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

8-methyl-4-phenyl-2-piperidin-1-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c1-13-12-15(24)23-16(14-8-4-2-5-9-14)20-17(21-18(23)19-13)22-10-6-3-7-11-22/h2,4-5,8-9,12,16H,3,6-7,10-11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFORCCDHEWNEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(N=C(NC2=N1)N3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-methyl-4-phenyl-2-(piperidin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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8-methyl-4-phenyl-2-(piperidin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Reactant of Route 3
8-methyl-4-phenyl-2-(piperidin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Reactant of Route 4
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8-methyl-4-phenyl-2-(piperidin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Reactant of Route 5
Reactant of Route 5
8-methyl-4-phenyl-2-(piperidin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Reactant of Route 6
Reactant of Route 6
8-methyl-4-phenyl-2-(piperidin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

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